N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-2-methoxy-4-(methylsulfanyl)benzamide
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Overview
Description
N-(2-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}PHENYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}PHENYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 2-methoxy-4-(methylsulfanyl)benzoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}PHENYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}PHENYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}PHENYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit glutaminase, an enzyme involved in glutamine metabolism, thereby affecting the energy production and growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: A simpler thiadiazole derivative with similar biological activities.
5-Phenyl-1,3,4-thiadiazole-2-amine: Another thiadiazole derivative with potential anticancer properties.
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Known for its inhibitory effects on glutaminase and potential use in cancer therapy.
Uniqueness
N-(2-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}PHENYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H20N4O3S2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]-2-methoxy-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C20H20N4O3S2/c1-4-17-23-24-20(29-17)22-18(25)13-7-5-6-8-15(13)21-19(26)14-10-9-12(28-3)11-16(14)27-2/h5-11H,4H2,1-3H3,(H,21,26)(H,22,24,25) |
InChI Key |
IOJRFDGDAAKLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)SC)OC |
Origin of Product |
United States |
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